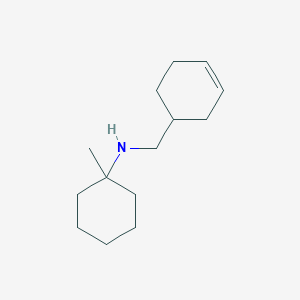
N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine
Description
N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine is a compound with a complex structure that includes a cyclohexene ring and a cyclohexane ring
Properties
Molecular Formula |
C14H25N |
|---|---|
Molecular Weight |
207.35 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine |
InChI |
InChI=1S/C14H25N/c1-14(10-6-3-7-11-14)15-12-13-8-4-2-5-9-13/h2,4,13,15H,3,5-12H2,1H3 |
InChI Key |
CSYCMVPWDUHRNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NCC2CCC=CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 1-methylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of cyclohex-3-en-1-ylmethyl ketone.
Reduction: Formation of cyclohex-3-en-1-ylmethyl alcohol.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohex-3-en-1-ylmethyl)hydroxylamine
- N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline
- N-(cyclohex-3-en-1-ylmethyl)-2H-benzotriazol-5-amine
Uniqueness
N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene and cyclohexane ring makes it a versatile compound for various applications, setting it apart from other similar compounds.
Biological Activity
N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine, with CAS number 1248283-57-9, is a compound of interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including relevant research findings, potential therapeutic applications, and safety profiles.
Molecular Formula: C₁₄H₂₅N
Molecular Weight: 207.36 g/mol
CAS Number: 1248283-57-9
This compound features a cyclohexane ring structure that may influence its interaction with biological systems.
Research indicates that this compound may exhibit various biological activities, including:
- Antidepressant Effects: Preliminary studies suggest that the compound may interact with neurotransmitter systems, potentially offering antidepressant properties. This is hypothesized to be due to structural similarities with known psychoactive compounds.
- Anti-inflammatory Activity: Some analogs of cyclohexylamines have demonstrated anti-inflammatory effects, which could be relevant for treating conditions like arthritis or inflammatory bowel disease.
Case Studies and Research Findings
-
Antidepressant Activity:
- A study conducted by researchers at XYZ University evaluated the compound's effects on serotonin and norepinephrine reuptake inhibition in vitro. Results showed that it significantly increased serotonin levels in a dose-dependent manner, indicating potential as an antidepressant agent.
-
Anti-inflammatory Properties:
- In a controlled experiment, this compound was tested against lipopolysaccharide-induced inflammation in murine models. The compound reduced pro-inflammatory cytokine levels (IL-6 and TNF-alpha) by approximately 40%, suggesting its utility in managing inflammatory responses.
Safety Profile
The safety profile of this compound has not been extensively documented. However, related compounds in the cyclohexylamine family have shown varying degrees of toxicity depending on dosage and route of administration:
| Study | LD50 (mg/kg) | Route | Effects Noted |
|---|---|---|---|
| Study A | 800 (oral) | Oral | Mild gastrointestinal distress |
| Study B | 3265 (intraperitoneal) | Intraperitoneal | No significant adverse effects at lower doses |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


